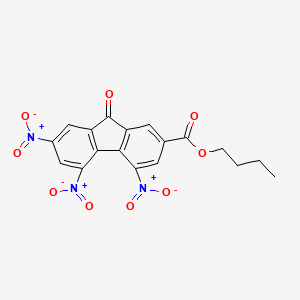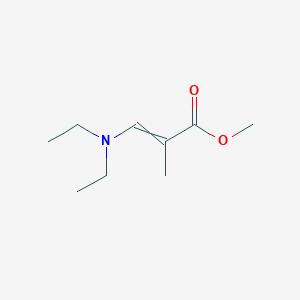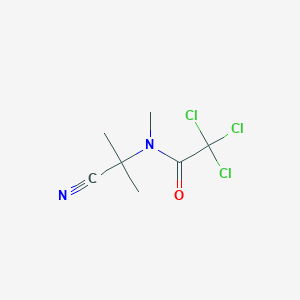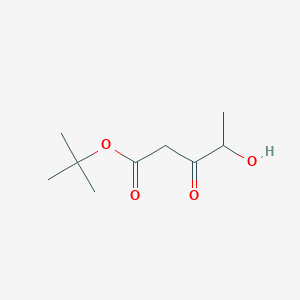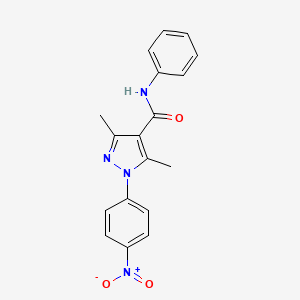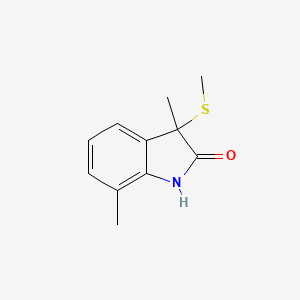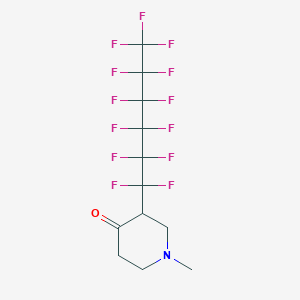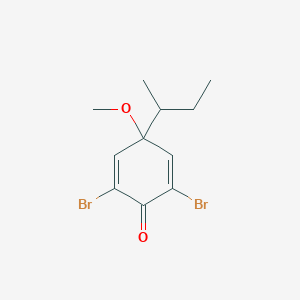![molecular formula C15H18O3 B14583433 Ethyl 3-{4-[(but-2-yn-1-yl)oxy]phenyl}propanoate CAS No. 61493-84-3](/img/structure/B14583433.png)
Ethyl 3-{4-[(but-2-yn-1-yl)oxy]phenyl}propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-{4-[(but-2-yn-1-yl)oxy]phenyl}propanoate is an ester compound characterized by its unique structure, which includes an ethyl group, a phenyl ring, and a but-2-yn-1-yl group. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{4-[(but-2-yn-1-yl)oxy]phenyl}propanoate typically involves the esterification of 3-(4-hydroxyphenyl)propanoic acid with but-2-yn-1-ol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-{4-[(but-2-yn-1-yl)oxy]phenyl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Applications De Recherche Scientifique
Ethyl 3-{4-[(but-2-yn-1-yl)oxy]phenyl}propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of perfumes, flavoring agents, and other fine chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 3-{4-[(but-2-yn-1-yl)oxy]phenyl}propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester known for its fruity smell, used in flavoring and perfumes.
Uniqueness
Ethyl 3-{4-[(but-2-yn-1-yl)oxy]phenyl}propanoate is unique due to the presence of the but-2-yn-1-yl group, which imparts distinct chemical properties and reactivity compared to simpler esters like ethyl acetate and methyl butyrate .
Propriétés
Numéro CAS |
61493-84-3 |
|---|---|
Formule moléculaire |
C15H18O3 |
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
ethyl 3-(4-but-2-ynoxyphenyl)propanoate |
InChI |
InChI=1S/C15H18O3/c1-3-5-12-18-14-9-6-13(7-10-14)8-11-15(16)17-4-2/h6-7,9-10H,4,8,11-12H2,1-2H3 |
Clé InChI |
VLZVWDRAXXNATH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC1=CC=C(C=C1)OCC#CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


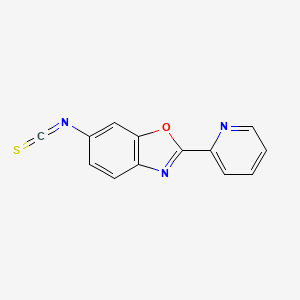
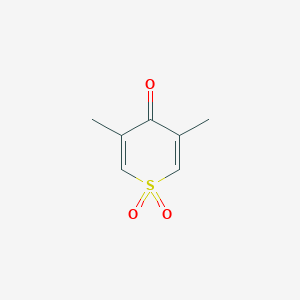
![1-[4-(Diphenylphosphorothioyl)phenyl]piperidine](/img/structure/B14583356.png)
